molecular formula C9H7ClF2N2S B1483473 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2091620-82-3

5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1483473
CAS No.: 2091620-82-3
M. Wt: 248.68 g/mol
InChI Key: DFNRTAWONPLKOZ-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C9H7ClF2N2S and a molecular weight of 248.68 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one typical method that produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular properties of thiophene derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . All of them present the same molecular subunit structure, miming that of rimonabant, an efficient CB1 antagonist .


Physical and Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of this compound are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Characterization

A key area of research for derivatives similar to 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole involves their synthesis and chemical characterization. Studies have developed various synthetic pathways to create thiophene-based pyrazoles, demonstrating their potential for further chemical modification and exploration of their physical properties. For instance, the catalytic synthesis of novel chalcone derivatives, including those related to the pyrazole family, shows promise for antioxidant applications, showcasing the versatility of thiophene-pyrazole compounds in medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antidepressant Activity

Research on thiophene-pyrazole compounds has indicated significant antidepressant activity in preclinical models. For example, a series of thiophene-based pyrazolines have been synthesized and evaluated for their antidepressant potential, with some derivatives showing promising results in reducing immobility time in force swimming and tail suspension tests, suggesting potential therapeutic applications (Mathew, Suresh, & Anbazhagan, 2014).

Antitumor and Anti-inflammatory Potential

Additionally, thiophene-pyrazole derivatives have been explored for their antitumor and anti-inflammatory properties. Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has uncovered compounds with significant activity against hepatocellular carcinoma cell lines, highlighting the potential of thiophene-pyrazole structures in developing new anticancer therapies (Gomha, Edrees, & Altalbawy, 2016). In another study, thiophene appended pyrazole analogues exhibited noteworthy anti-inflammatory and radical scavenging activities, further emphasizing the chemical versatility and potential medicinal benefits of these compounds (Prabhudeva et al., 2017).

Optical and Electronic Applications

Beyond medicinal applications, thiophene-pyrazole derivatives have been investigated for their potential in opto-electronic applications. Novel heterocyclic compounds incorporating the thiophene and pyrazole units have shown promising optical properties, with potential applications in electronic devices due to their blue and green emissive characteristics (Ramkumar & Kannan, 2015).

Mechanism of Action

While the specific mechanism of action for 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole is not mentioned in the search results, thiophene-based analogs are known to exhibit a variety of biological effects . They have been studied as potential class of biologically active compounds .

Future Directions

Thiophene-based analogs, such as 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole, continue to attract interest due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

5-(chloromethyl)-1-(difluoromethyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2N2S/c10-5-6-4-7(8-2-1-3-15-8)13-14(6)9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNRTAWONPLKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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